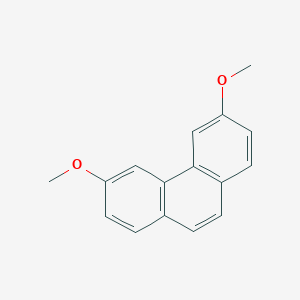
3,6-Dimethoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxyphenanthrene is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxyphenanthrene is not well understood. However, it has been suggested that this molecule may interact with cellular membranes and proteins, leading to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,6-Dimethoxyphenanthrene has antioxidant properties, which may protect cells from oxidative stress and DNA damage. Additionally, this molecule has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,6-Dimethoxyphenanthrene in lab experiments is its high purity and stability. This molecule is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,6-Dimethoxyphenanthrene is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 3,6-Dimethoxyphenanthrene. One potential area of research is the development of new organic semiconductors based on this molecule. Additionally, further investigation of the antioxidant and anti-inflammatory properties of 3,6-Dimethoxyphenanthrene may lead to the development of new therapies for various diseases. Finally, the use of 3,6-Dimethoxyphenanthrene as a fluorescent probe for the detection of DNA damage and oxidative stress may have applications in the field of diagnostics and personalized medicine.
Conclusion:
In conclusion, 3,6-Dimethoxyphenanthrene is a unique molecule with potential applications in various scientific research fields. Its high purity and stability make it an attractive target for synthesis and investigation. Further research into its mechanism of action, biochemical and physiological effects, and future directions may lead to the development of new therapies and technologies.
Métodos De Síntesis
The synthesis of 3,6-Dimethoxyphenanthrene can be achieved through several methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with phenanthrene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2-dihydrophenanthrene in the presence of a strong acid catalyst. Both methods result in the formation of 3,6-Dimethoxyphenanthrene with high yield and purity.
Aplicaciones Científicas De Investigación
3,6-Dimethoxyphenanthrene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This molecule has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. Additionally, 3,6-Dimethoxyphenanthrene has been investigated for its potential as a fluorescent probe for the detection of DNA damage and oxidative stress.
Propiedades
Número CAS |
15638-08-1 |
|---|---|
Nombre del producto |
3,6-Dimethoxyphenanthrene |
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3,6-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-13-7-5-11-3-4-12-6-8-14(18-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |
Clave InChI |
FSOLYWGGLXQAMC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
Sinónimos |
3,6-Dimethoxyphenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



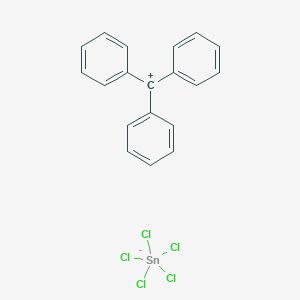
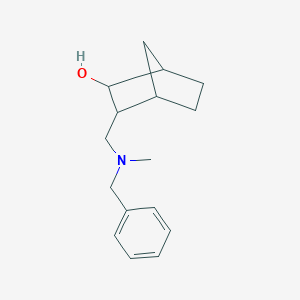
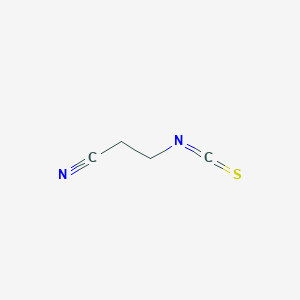
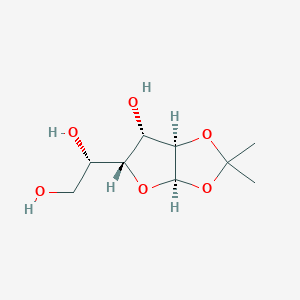
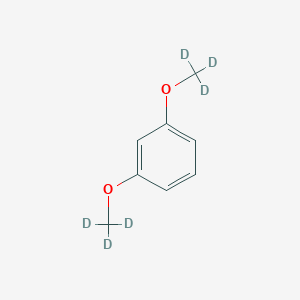
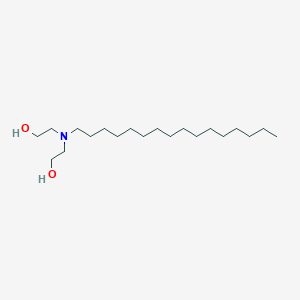
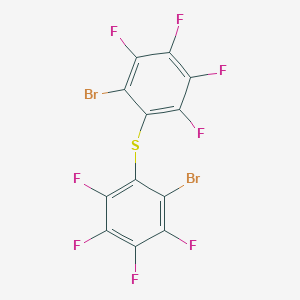
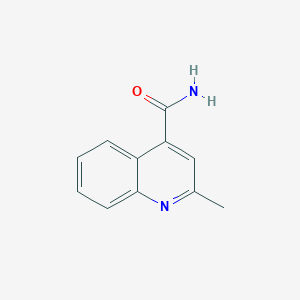
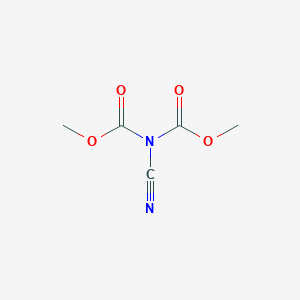
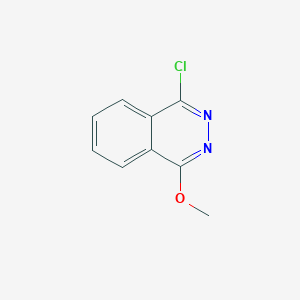
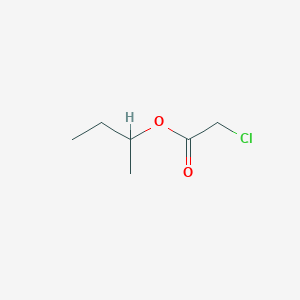
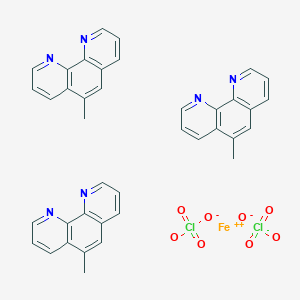
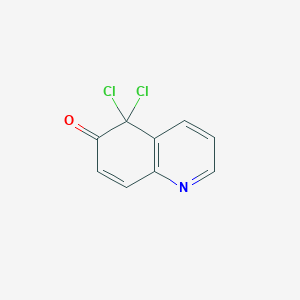
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)